Calcium tetrakis(p-octylphenyl) bis(phosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

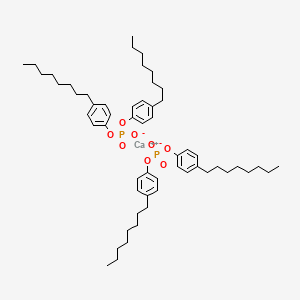

Calcium tetrakis(p-octylphenyl) bis(phosphate) is a chemical compound with the molecular formula C56H84CaO8P2 and a molecular weight of 987.29 g/mol . This compound is known for its unique structure, which includes calcium ions coordinated with tetrakis(p-octylphenyl) bis(phosphate) ligands. It is used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium tetrakis(p-octylphenyl) bis(phosphate) typically involves the reaction of p-octylphenol with phosphorus oxychloride to form p-octylphenyl phosphate. This intermediate is then reacted with calcium chloride to produce the final compound . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of calcium tetrakis(p-octylphenyl) bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Calcium tetrakis(p-octylphenyl) bis(phosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where the p-octylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced phosphates .

Scientific Research Applications

Calcium tetrakis(p-octylphenyl) bis(phosphate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Mechanism of Action

The mechanism of action of calcium tetrakis(p-octylphenyl) bis(phosphate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the phosphate groups, which can form coordination complexes with metal ions in the active sites of enzymes . The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

- Calcium bis(dodecylphenyl) phosphate

- Calcium bis(nonylphenyl) phosphate

- Calcium bis(decylphenyl) phosphate

Uniqueness

Calcium tetrakis(p-octylphenyl) bis(phosphate) is unique due to its specific structure, which includes four p-octylphenyl groups. This structure imparts distinctive chemical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds .

Biological Activity

Introduction

Calcium tetrakis(p-octylphenyl) bis(phosphate), a phosphonium-based compound, has garnered attention in various fields including materials science and biochemistry due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Calcium tetrakis(p-octylphenyl) bis(phosphate) is characterized by its complex phosphonium structure, which imparts unique ionic and thermal properties. The compound can be synthesized through various methods, often involving the reaction of phosphoric acid derivatives with octylphenol derivatives. Its structure can be represented as follows:

This structure allows for significant interaction with biological systems, particularly in terms of ion exchange and cellular uptake.

The biological activity of calcium tetrakis(p-octylphenyl) bis(phosphate) can be attributed to several mechanisms:

- Ion Regulation : The compound plays a role in calcium signaling pathways, which are crucial for various cellular functions including muscle contraction and neurotransmitter release.

- Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant properties, reducing oxidative stress in cells.

Case Studies

- Cell Viability Assays : Research has demonstrated that calcium tetrakis(p-octylphenyl) bis(phosphate) enhances the viability of certain cell lines under oxidative stress conditions. In vitro studies showed a significant increase in cell survival rates when treated with varying concentrations of the compound compared to control groups.

- Neuroprotective Effects : A study investigating neuroprotective effects found that the compound reduced neuronal apoptosis in models of neurodegeneration. The mechanism was linked to the modulation of calcium influx through voltage-gated calcium channels.

- Antimicrobial Activity : Another area of research focused on the antimicrobial properties of this compound. It was found to exhibit inhibitory effects against several bacterial strains, suggesting potential applications in biomedical fields for infection control.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of calcium tetrakis(p-octylphenyl) bis(phosphate):

Properties

CAS No. |

52813-66-8 |

|---|---|

Molecular Formula |

C56H84CaO8P2 |

Molecular Weight |

987.3 g/mol |

IUPAC Name |

calcium;bis(4-octylphenyl) phosphate |

InChI |

InChI=1S/2C28H43O4P.Ca/c2*1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2;/h2*17-24H,3-16H2,1-2H3,(H,29,30);/q;;+2/p-2 |

InChI Key |

IIGNHKPQJVVTJK-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)CCCCCCCC.CCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)CCCCCCCC.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.